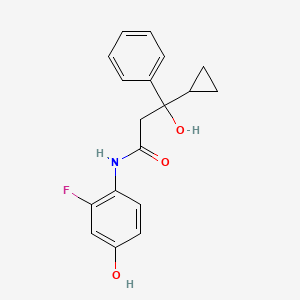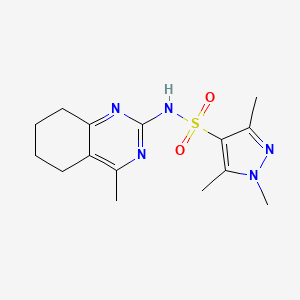![molecular formula C14H22N2O2S B7662787 N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide, also known as AEBSF, is a synthetic serine protease inhibitor that has been widely used in scientific research. It is commonly used to inhibit proteases in biological samples, particularly in the field of protein purification and analysis. AEBSF has been shown to have a high specificity for serine proteases, making it an invaluable tool for researchers in this field.
作用机制
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide works by irreversibly inhibiting serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. This compound forms a covalent bond with the active site of the protease, preventing it from functioning properly. This mechanism of action has been well studied and is well understood by researchers in the field.
Biochemical and Physiological Effects
This compound has been shown to have a high specificity for serine proteases, making it an invaluable tool for researchers in this field. It has been used to study the role of proteases in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Additionally, this compound has been shown to have minimal effects on other enzymes and proteins, making it a highly specific inhibitor.
实验室实验的优点和局限性
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of serine proteases, making it an invaluable tool for researchers in this field. Additionally, this compound has been shown to have minimal effects on other enzymes and proteins, making it a highly specific inhibitor. However, there are some limitations to the use of this compound in laboratory experiments. It is important to use the appropriate concentration of this compound, as higher concentrations can lead to non-specific inhibition of other enzymes and proteins.
未来方向
There are several future directions for research on N-[3-(azepan-1-yl)phenyl]ethanesulfonamide. One area of research is the development of new and improved protease inhibitors. Researchers are working to develop inhibitors that are more specific and have fewer side effects than current inhibitors. Additionally, researchers are studying the role of proteases in various diseases and are working to develop new therapies that target these enzymes. Finally, researchers are studying the biochemical and physiological effects of this compound in order to better understand its mechanism of action and potential therapeutic uses.
合成方法
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide can be synthesized by reacting 3-(azepan-1-yl)aniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography. This synthesis method has been well established and is widely used in laboratories around the world.
科学研究应用
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide has a wide range of applications in scientific research. It is commonly used to inhibit proteases in biological samples, particularly in the field of protein purification and analysis. This compound has also been used to study the role of proteases in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
属性
IUPAC Name |
N-[3-(azepan-1-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-19(17,18)15-13-8-7-9-14(12-13)16-10-5-3-4-6-11-16/h7-9,12,15H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZTUICNCAHJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-thiophen-2-ylethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7662705.png)
![2-cyclohexyl-5-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7662730.png)

![N-[(4-chloro-2-methylphenyl)methyl]-3-(triazol-1-yl)propan-1-amine](/img/structure/B7662748.png)

![1-methyl-4-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]piperazine](/img/structure/B7662757.png)
![2-(difluoromethoxy)-5-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7662762.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)

![N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)
![1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)
![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)

![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
